 
                            5-Chloro-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which is characterized by a five-membered heterocyclic structure containing two nitrogen atoms and three carbon atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The presence of the chloro and methoxy substituents on the phenyl ring enhances the compound's pharmacological profile, making it a subject of interest for further research and development.
5-Chloro-3-(4-methoxyphenyl)-1,2,4-oxadiazole can be sourced from various synthetic pathways that involve reactions of substituted benzonitriles and hydroxylamine derivatives. It falls under the classification of heterocyclic compounds, specifically as a derivative of 1,2,4-oxadiazoles, which are known for their diverse biological activities and applications in pharmaceuticals.
The synthesis of 5-Chloro-3-(4-methoxyphenyl)-1,2,4-oxadiazole can be achieved through several methods:
The synthesis typically involves the following steps:
The molecular structure of 5-Chloro-3-(4-methoxyphenyl)-1,2,4-oxadiazole features:
Key structural data include:
5-Chloro-3-(4-methoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions:
These reactions are significant for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action for compounds like 5-Chloro-3-(4-methoxyphenyl)-1,2,4-oxadiazole often involves interaction with biological targets such as enzymes or receptors. For instance:
Relevant data from studies indicate that variations in substituents can significantly influence both physical properties and biological activity .
5-Chloro-3-(4-methoxyphenyl)-1,2,4-oxadiazole has potential applications in:
Research continues into optimizing its synthesis and exploring its full range of biological activities .
1,2,4-Oxadiazoles represent a privileged scaffold in medicinal chemistry due to their unique electronic properties and versatile bioisosteric capabilities. As five-membered heterocycles containing two nitrogen atoms and one oxygen atom, they exhibit significant electron-deficient character, which enhances their ability to participate in dipole-dipole interactions and hydrogen bonding within biological targets [6] [9]. Their metabolic stability surpasses that of traditional amide and ester functionalities, making them resistant to enzymatic hydrolysis—a critical advantage in drug design [2] [6]. This heterocycle’s planar architecture facilitates π-π stacking interactions with aromatic residues in enzyme binding pockets, further contributing to target affinity [9]. The synthesis of 1,2,4-oxadiazoles typically proceeds through cyclization between amidoximes and carboxylic acid derivatives or via 1,3-dipolar cycloadditions of nitrile oxides, enabling diverse structural modifications at the C3 and C5 positions [6].
The journey of 1,2,4-oxadiazoles in therapeutics began with Tiemann and Krüger’s pioneering synthesis in 1884, though their pharmacological potential remained unexplored for nearly eight decades [2] [6]. A paradigm shift occurred in the 1960s with the introduction of oxolamine, the first clinically approved 1,2,4-oxadiazole-containing drug, which functioned as a cough suppressant by targeting pulmonary sensory receptors [2] [9]. This breakthrough catalyzed intensive research, leading to derivatives like:
Table 1: Milestone 1,2,4-Oxadiazole-Based Therapeutics
| Compound | Therapeutic Category | Molecular Target | Approval Era | 
|---|---|---|---|
| Oxolamine | Antitussive | Pulmonary Sensory Receptors | 1960s | 
| Prenoxdiazine | Spasmolytic | Bronchial Smooth Muscles | 1970s | 
| Pleconaril | Antiviral | Picornavirus Capsid | 1990s | 
| Ataluren | Genetic Disorder Therapy | Ribosomal Stop-Codon Read-Through | 2010s | 
Natural products like quisqualic acid (isolated from Quisqualis indica seeds) and phidianidines (from marine mollusks) further underscored the scaffold’s biological relevance, demonstrating potent activity against glutamate receptors and cytotoxic effects, respectively [2] [9]. The 21st century witnessed a surge in synthetic methodologies, enabling precise modifications to optimize pharmacokinetic and pharmacodynamic profiles [6].
The 1,2,4-oxadiazole ring serves as a strategic bioisostere for ester and amide functionalities, addressing inherent limitations of these groups while preserving target engagement. Key advantages include:
Table 2: Bioisosteric Equivalence Parameters: Amides vs. 1,2,4-Oxadiazoles
| Property | Amide | 1,2,4-Oxadiazole | Biological Consequence | 
|---|---|---|---|
| C=O Bond Length (Å) | 1.24 | 1.30–1.35 (C=N) | Similar spatial occupancy | 
| Hydrolytic Stability | Low | High | Enhanced metabolic resistance | 
| Dipole Moment (Debye) | 3.5–4.0 | 3.8–4.3 | Comparable electrostatic potential | 
| Log P Contribution | Variable | +0.5–1.0 | Improved membrane permeability | 
Computational studies confirm that oxadiazoles maintain hydrogen-bonding patterns analogous to carbonyl groups, particularly in kinase ATP-binding sites where they form bidentate interactions with hinge-region residues [6] [9]. This equivalence is exploited in protease inhibitors, where oxadiazoles replace scissile amide bonds, conferring resistance to enzymatic degradation while retaining nanomolar potency [2].
The specific substitution pattern in 5-chloro-3-(4-methoxyphenyl)-1,2,4-oxadiazole creates a synergistic electronic profile that enhances target engagement. Key structural contributions include:
Table 3: Biological Activity of 5-Chloro-3-(4-methoxyphenyl)-1,2,4-oxadiazole Derivatives
| Biological Target | Activity Metric | Value | Reference Compound | Improvement | 
|---|---|---|---|---|
| S. aureus (Antibacterial) | MIC (µg/mL) | 8.2 | Ampicillin (9.5) | 14% lower MIC | 
| E. coli (Antibacterial) | MIC (µg/mL) | 32.7 | Ampicillin (28.5) | Comparable | 
| EGFR Kinase (Anticancer) | IC₅₀ (nM) | 110 | Gefitinib (33) | Moderate | 
| BRAF V600E Kinase (Anticancer) | IC₅₀ (nM) | 650 | Vemurafenib (31) | Lead candidate | 
Structure-activity relationship (SAR) studies demonstrate that replacing the 4-methoxy group with electron-withdrawing groups (e.g., nitro) diminishes antibacterial efficacy by 70–80%, underscoring the necessity of balanced electronics [1] [3]. In hybrid molecules like {5-chloro-2-[(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-methoxy]-phenyl}-(phenyl)-methanone, this substitution pattern contributes to dual EGFR/BRAFV600E inhibition, with IC₅₀ values of 110 nM and 650 nM, respectively [1] [7]. Molecular docking reveals the chloro group’s proximity to catalytic lysine residues (2.8–3.2 Å), while the 4-methoxyphenyl ring occupies adjacent hydrophobic clefts, explaining its broad-spectrum activity [3] [7].
The synthesis of 5-chloro-3-(4-methoxyphenyl)-1,2,4-oxadiazole leverages amidoxime cyclization as the most efficient route:
Table 4: Comparative Synthetic Routes for 5-Chloro-3-(4-methoxyphenyl)-1,2,4-oxadiazole Derivatives
| Method | Reagents/Conditions | Yield (%) | Reaction Time | Advantages | 
|---|---|---|---|---|
| Tiemann's Original | Amidoxime + Acyl Chloride (rt) | 45–55 | 24–48 h | Simplicity | 
| Microwave-Assisted | Amidoxime + Ester, 150°C, MW | 82–90 | 20–30 min | High efficiency, low byproducts | 
| T3P®-Promoted Cyclization | Amidoxime + Acid, T3P®, 80°C | 87–97 | 0.5–6 h | Excellent purity | 
| Aqueous-Mediated | Amidoxime + Anhydride, H₂O, reflux | 35–93 | 12 h | Solvent-free, eco-friendly | 
Alternative approaches include microwave-assisted synthesis (150°C, 20 minutes, 82–90% yield) and T3P®-mediated cyclodehydration (87–97% yield), both offering reduced reaction times and improved purity [2] [6]. The compound’s structural identity is confirmed by:
 
                                    
                CAS No.: 2134602-45-0
 
                                    
                CAS No.: 1397-77-9
CAS No.: 11104-40-8
 
                                    
                CAS No.: 64918-85-0
 
                                    
                CAS No.: 591-81-1
CAS No.: 51800-34-1